molecular formula C14H11BrN2O B167266 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine CAS No. 138023-17-3

3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B167266
CAS No.: 138023-17-3
M. Wt: 303.15 g/mol
InChI Key: YRBTWQXRCYWNPB-UHFFFAOYSA-N
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Description

3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with 4-methoxybenzaldehyde, followed by bromination. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or acetonitrile, and a brominating agent like N-bromosuccinimide (NBS) or bromine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of a base.

Major Products Formed

    Substitution Reactions: Formation of substituted imidazo[1,2-a]pyridine derivatives.

    Oxidation Reactions: Formation of N-oxides.

    Coupling Reactions: Formation of biaryl or diaryl derivatives.

Scientific Research Applications

3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine: Lacks the bromine atom, which may affect its reactivity and biological activity.

    3-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine: Contains a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.

    2-Phenylimidazo[1,2-a]pyridine: Lacks the methoxy group, which may alter its electronic properties and interactions with molecular targets.

Uniqueness

3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of both the bromine atom and the methoxyphenyl group. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O/c1-18-11-7-5-10(6-8-11)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBTWQXRCYWNPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378038
Record name 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138023-17-3
Record name 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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